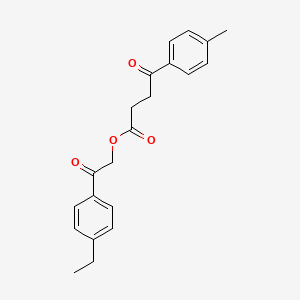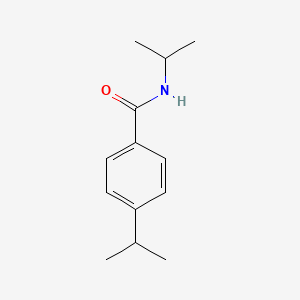
1-(1-piperidinylmethyl)-3a,7a-dihydro-1H-indole-2,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1-piperidinylmethyl)-3a,7a-dihydro-1H-indole-2,3-dione, also known as Compound 1, is a novel small molecule that has shown promising results in scientific research. This compound has been synthesized through various methods and has been found to have potential applications in the treatment of various diseases.
作用機序
The mechanism of action of 1-(1-piperidinylmethyl)-3a,7a-dihydro-1H-indole-2,3-dione 1 is not fully understood, but it is believed to act through multiple pathways. In cancer research, this compound 1 has been found to inhibit the activity of the protein kinase B (AKT) pathway and induce apoptosis. In inflammation research, this compound 1 has been found to inhibit the activity of the nuclear factor kappa B (NF-κB) pathway and reduce the production of pro-inflammatory cytokines. In neurodegenerative disease research, this compound 1 has been found to have antioxidant and anti-inflammatory effects, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
This compound 1 has been found to have various biochemical and physiological effects. In cancer research, this compound 1 has been found to inhibit the proliferation of cancer cells and induce apoptosis. In inflammation research, this compound 1 has been found to reduce the production of pro-inflammatory cytokines and reduce inflammation. In neurodegenerative disease research, this compound 1 has been found to have neuroprotective effects and improve cognitive function.
実験室実験の利点と制限
1-(1-piperidinylmethyl)-3a,7a-dihydro-1H-indole-2,3-dione 1 has several advantages for lab experiments, including its high purity, stability, and low toxicity. However, there are also limitations to working with this compound 1, including its limited solubility in aqueous solutions and its high cost.
将来の方向性
There are several future directions for research on 1-(1-piperidinylmethyl)-3a,7a-dihydro-1H-indole-2,3-dione 1. One direction is to investigate its potential applications in the treatment of other diseases, such as cardiovascular disease and diabetes. Another direction is to optimize the synthesis method to improve the yield and purity of this compound 1. Additionally, further studies are needed to fully understand the mechanism of action of this compound 1 and its potential side effects.
Conclusion:
In conclusion, this compound 1 is a novel small molecule that has shown promising results in scientific research. It has been synthesized through various methods and has potential applications in the treatment of various diseases. Further research is needed to fully understand its mechanism of action and potential side effects, but its high purity, stability, and low toxicity make it a promising candidate for future drug development.
合成法
1-(1-piperidinylmethyl)-3a,7a-dihydro-1H-indole-2,3-dione 1 has been synthesized through various methods, including the reaction of 3-(1-piperidinylmethyl) indole with maleic anhydride, and the reaction of 3-(1-piperidinylmethyl) indole with maleimide. These methods have been optimized to obtain high yields of this compound 1 with high purity.
科学的研究の応用
1-(1-piperidinylmethyl)-3a,7a-dihydro-1H-indole-2,3-dione 1 has shown potential applications in the treatment of various diseases, including cancer, inflammation, and neurodegenerative diseases. In cancer research, this compound 1 has been found to inhibit the growth of cancer cells and induce apoptosis. In inflammation research, this compound 1 has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In neurodegenerative disease research, this compound 1 has been found to have neuroprotective effects and improve cognitive function.
特性
IUPAC Name |
1-(piperidin-1-ylmethyl)-3a,7a-dihydroindole-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2/c17-13-11-6-2-3-7-12(11)16(14(13)18)10-15-8-4-1-5-9-15/h2-3,6-7,11-12H,1,4-5,8-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBKHHHAIJWOSTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CN2C3C=CC=CC3C(=O)C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

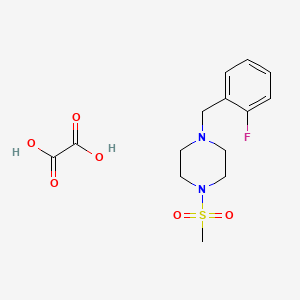
![ethyl 2-{[2-(4-ethyl-1-piperazinyl)-5-nitrobenzoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4943599.png)


![1-{[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-4-(2-methoxybenzoyl)piperazine](/img/structure/B4943616.png)
![2,4-dichloro-N-[3-({[(3,4-dimethylbenzoyl)amino]carbonothioyl}amino)phenyl]benzamide](/img/structure/B4943626.png)

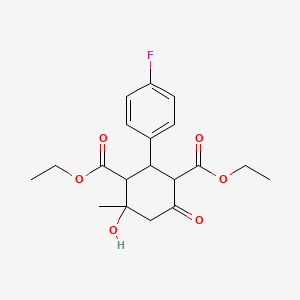
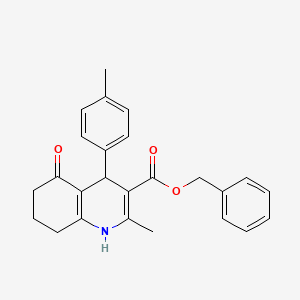
![1-{2-[4-(benzyloxy)-1-piperidinyl]-2-oxoethyl}-2-imidazolidinone](/img/structure/B4943657.png)
![5-{2-[2-(4-nitrophenoxy)ethoxy]benzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4943672.png)
![3-(4-fluorobenzyl)-1,7-dimethyl-5-(1-piperidinylcarbonyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4943677.png)
